molecular formula C5H7N5O B1673432 Hydracarbazine CAS No. 3614-47-9

Hydracarbazine

Cat. No.: B1673432
CAS No.: 3614-47-9
M. Wt: 153.14 g/mol
InChI Key: WRYZEGZNBYOMLE-UHFFFAOYSA-N
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Description

Hydracarbazine is a pyridazine derivative known for its use as an antihypertensive agent. It was once marketed in France under the tradename Normatensyl. The compound has the chemical formula C₅H₇N₅O and a molar mass of 153.145 g/mol .

Mechanism of Action

Hydracarbazine exerts its antihypertensive effects by relaxing vascular smooth muscle. It likely acts similarly to hydralazine, a related compound, which interferes with calcium release from the sarcoplasmic reticulum in response to inositol triphosphate (IP₃). This leads to vasodilation and a subsequent decrease in blood pressure .

Similar Compounds:

    Hydralazine: Another antihypertensive agent with a similar mechanism of action.

    Minoxidil: A potent vasodilator used to treat severe hypertension.

    Diazoxide: Used to treat hypertensive emergencies.

Uniqueness: this compound is unique in its specific structure as a pyridazine derivative with a hydrazine moiety, which contributes to its distinct pharmacological profile and chemical reactivity compared to other antihypertensive agents .

Safety and Hazards

Hydracarbazine may increase the risk or severity of CNS depression when combined with 1,2-Benzodiazepine . It may also increase the orthostatic hypotensive activities of Abaloparatide . The risk or severity of bleeding and hemorrhage can be increased when this compound is combined with Abciximab .

Biochemical Analysis

Biochemical Properties

Hydracarbazine likely acts similarly to hydralazine, a related compound, which interferes with calcium release from the sarcoplasmic reticulum in response to inositol . This interaction suggests that this compound may interact with enzymes and proteins involved in calcium signaling pathways.

Cellular Effects

This compound has been shown to relax vascular smooth muscle . This effect on cells is likely due to its interference with calcium release, which is a crucial process in muscle contraction and relaxation. Additionally, this compound may increase the central nervous system depressant (CNS depressant) activities of certain drugs .

Molecular Mechanism

It is believed to act similarly to hydralazine, interfering with calcium release from the sarcoplasmic reticulum in response to inositol . This suggests that this compound may bind to or interact with proteins involved in calcium signaling, potentially inhibiting or activating certain enzymes and altering gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydracarbazine can be synthesized through the hydrazinolysis of pyridazine derivatives. One common method involves the reaction of 3-cyanopyridazine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

C5H3N3+N2H4H2OC5H7N5O\text{C}_5\text{H}_3\text{N}_3 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_7\text{N}_5\text{O} C5​H3​N3​+N2​H4​⋅H2​O→C5​H7​N5​O

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Hydracarbazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyridazine derivatives with different functional groups.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Pyridazine derivatives with carboxylic acid or ketone groups.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridazine compounds.

Scientific Research Applications

Hydracarbazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its antihypertensive properties and potential use in treating other cardiovascular conditions.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

6-hydrazinylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O/c6-5(11)3-1-2-4(8-7)10-9-3/h1-2H,7H2,(H2,6,11)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYZEGZNBYOMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189716
Record name Hydracarbazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Likely acts similarly to hydralazine, a related compound, which interferes with calcium release from the sarcoplasmic reticulum in response to inositol.
Record name Hydracarbazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09243
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CAS No.

3614-47-9
Record name Hydracarbazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydracarbazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydracarbazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Hydracarbazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydracarbazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.717
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Record name HYDRACARBAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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